Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS No.: 2490405-99-5
Cat. No.: VC4951937
Molecular Formula: C9H7ClIN3O2
Molecular Weight: 351.53
* For research use only. Not for human or veterinary use.
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate - 2490405-99-5](/images/structure/VC4951937.png)
Specification
CAS No. | 2490405-99-5 |
---|---|
Molecular Formula | C9H7ClIN3O2 |
Molecular Weight | 351.53 |
IUPAC Name | methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C9H7ClIN3O2/c1-4-7(11)8-12-5(9(15)16-2)3-6(10)14(8)13-4/h3H,1-2H3 |
Standard InChI Key | XDHHQKSVSSDKMZ-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=CC(=NC2=C1I)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold, with substituents at the 2-, 3-, 5-, and 7-positions. Key structural attributes include:
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Chlorine at C7, enhancing electrophilicity for nucleophilic aromatic substitution.
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Iodine at C3, enabling cross-coupling reactions such as Suzuki and Sonogashira.
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Methyl group at C2, influencing steric and electronic properties.
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Methoxycarbonyl at C5, providing a handle for further functionalization .
The SMILES notation CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)OC
and InChIKey MKIYOGTXOPCPET-UHFFFAOYSA-N
uniquely define its connectivity and stereoelectronic features .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular formula | C₁₀H₈ClIN₃O₂ | |
Molecular weight | 351.54 g/mol | |
CAS Registry Number | 1783390-73-7 | |
XLogP3-AA (Partition coefficient) | 2.9 |
The moderate lipophilicity (XLogP3-AA = 2.9) suggests favorable membrane permeability, making it suitable for bioactive molecule development .
Synthetic Methodologies
One-Pot Multicomponent Synthesis
A scalable one-pot strategy involves the reaction of 5-amino-3-methyl-1H-pyrazole with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in aqueous medium, using NaI and K₂S₂O₈ as halogenation agents. This method achieves 72–89% yields for iodinated derivatives and avoids isolation of intermediates .
Mechanistic pathway:
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Michael addition of the amino pyrazole to the enaminone forms an intermediate adduct.
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Cyclization and dehydration yield the pyrazolo[1,5-a]pyrimidine core.
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Electrophilic iodination via in situ-generated I₂ introduces iodine at C3 .
Oxidative Halogenation
Preformed pyrazolo[1,5-a]pyrimidines undergo regioselective iodination or chlorination using N-halosuccinimides (NXS) and catalytic acids. For example, treating 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate with NIS in DMF at 80°C affords the 3-iodo derivative in 75% yield .
Key advantages:
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Regioselectivity: Halogenation occurs exclusively at C3 due to electronic activation by the adjacent nitrogen atoms.
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Gram-scale feasibility: Demonstrated for 3-iodo derivatives (e.g., 3.0 mmol scale, 72% yield) .
Applications in Drug Discovery
Cross-Coupling Reactions
The C3 iodine atom serves as a pivot for diversification:
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Suzuki coupling with phenylboronic acid yields 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine (89% yield) .
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Sonogashira coupling with phenylacetylene produces 3-(phenylethynyl) derivatives, expanding π-conjugation for materials science applications .
Precaution Code | Description |
---|---|
P260 | Do not inhale dust/fume |
P280 | Wear protective gloves/eye protection |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
P310 | Immediately call a poison center/doctor |
Source: Safety data sheet from Bide Pharm .
Recent Advances and Future Directions
Photocatalytic Functionalization
Recent studies explore visible-light-mediated C–H activation to introduce aryl/alkyl groups at C5, bypassing traditional cross-coupling steps .
Computational Modeling
DFT calculations predict strong electrophilicity at C7 (Mulliken charge = +0.32), guiding rational design of covalent inhibitors .
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